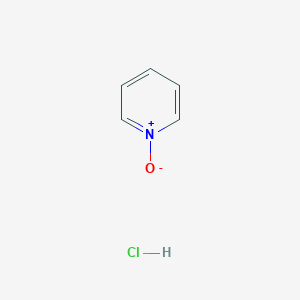

Pyridine 1-oxide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine 1-oxide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H6ClNO and its molecular weight is 131.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyridine 1-oxide hydrochloride and its derivatives have been investigated for their potential as therapeutic agents. Notably, they exhibit properties that make them suitable for the development of drugs targeting various diseases.

Antiviral Activity

Research has identified pyridine oxide derivatives as inhibitors of human immunodeficiency virus (HIV) replication. A study highlighted that certain derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing effective inhibition against HIV-1 strains with a 50% effective concentration of 0.05 μg/ml for one of the most active compounds, JPL-133 . This suggests that this compound may play a role in antiviral drug development.

Hair Growth Stimulation

Pyridine 1-oxide derivatives have been formulated into topical compositions aimed at preventing hair loss and promoting hair growth. These formulations are particularly effective against conditions like alopecia areata and desquamating dermatitis . The application typically involves using the composition on affected areas once or twice daily for several months.

Biochemical Applications

This compound is utilized in biochemical research, particularly in enzyme inhibition studies and protein interactions.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it valuable in studying enzyme kinetics and mechanisms. Its N-oxide group facilitates interactions through hydrogen bonding and electrostatic forces, which can modulate biological pathways.

Biocatalysis

Whole-cell biocatalysis using microorganisms such as Burkholderia sp. MAK1 has been explored for regioselective oxyfunctionalization of pyridine derivatives, including those containing the N-oxide functional group. This method demonstrates the potential for synthesizing hydroxylated pyridine derivatives from simpler substrates .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings.

Specialty Chemicals Production

The compound serves as a building block in the synthesis of complex organic molecules and specialty chemicals. Its unique chemical properties allow it to be used as an intermediate in various chemical reactions, enhancing production efficiency in industrial processes.

Table 1: Summary of Applications

| Application Area | Specific Use | Example/Details |

|---|---|---|

| Medicinal Chemistry | Antiviral Drug Development | NNRTIs for HIV-1 inhibition |

| Hair Growth Stimulation | Topical compositions for alopecia treatment | |

| Biochemical Research | Enzyme Inhibition Studies | Interaction studies with enzymes |

| Biocatalysis | Oxyfunctionalization using Burkholderia sp. MAK1 | |

| Industrial Chemistry | Specialty Chemicals Production | Building block for complex organic synthesis |

Case Study 1: Antiviral Efficacy

A study conducted on pyridine oxide derivatives demonstrated their effectiveness against HIV-1 strains, paving the way for further exploration into their use as antiviral agents in clinical settings.

Case Study 2: Hair Regrowth Formulations

Clinical trials on topical formulations containing pyridine 1-oxide derivatives showed significant improvements in hair regrowth among participants suffering from alopecia, indicating the compound's potential as a therapeutic agent in dermatology.

Análisis De Reacciones Químicas

Substitution Reactions

Pyridine 1-oxide hydrochloride participates in electrophilic substitution, with the N-oxide group directing reactivity to the 4-position due to its electron-donating effect. Notable examples include:

Chlorination with POCl₃

Treatment with phosphorus oxychloride yields 4-chloropyridine derivatives :

C5H5NOH+Cl−+POCl3→C5H4ClN+H3PO4+HCl

Key data:

Nitration

Nitration occurs at the 4-position using mixed acid (HNO₃/H₂SO₄):

C5H5NOH+Cl−+HNO3H2SO4C5H4NO2NOH+Cl−

Acid-Base Behavior

The hydrochloride form acts as a weak acid (pKa ≈ 0.8) , enabling reversible deprotonation to pyridine-N-oxide under neutral or basic conditions:

C5H5NOH+Cl−NaOHC5H5NO+NaCl+H2O

This property is exploited in purification steps, where pH adjustment to 4–5 precipitates impurities while retaining the product in solution .

Coordination Chemistry

This compound serves as a ligand precursor for transition metal complexes. Deprotonation generates the neutral N-oxide ligand, which binds metals via the oxygen atom. Example complexes include:

-

[Fe(C₅H₅NO)₃]Cl₃ : Synthesized by reacting FeCl₃ with pyridine-N-oxide in ethanol .

-

[Cu(C₅H₅NO)₂Cl₂] : Forms blue crystals with square-planar geometry .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the N-oxide group to pyridine:

C5H5NOH+Cl−+H2Pd CC5H5N+HCl+H2O

Oxidation of Substituents

Amino groups on the pyridine ring are oxidized to nitro groups using H₂O₂/H₂SO₄ :

C5H4(NH2)NOH+Cl−H2O2/H2SO4C5H4(NO2)NOH+Cl−

Propiedades

Número CAS |

16527-88-1 |

|---|---|

Fórmula molecular |

C5H6ClNO |

Peso molecular |

131.56 g/mol |

Nombre IUPAC |

1-oxidopyridin-1-ium;hydrochloride |

InChI |

InChI=1S/C5H5NO.ClH/c7-6-4-2-1-3-5-6;/h1-5H;1H |

Clave InChI |

DZJLJUXZISUCGU-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C=C1)[O-].Cl |

SMILES canónico |

C1=CC=[N+](C=C1)[O-].Cl |

Key on ui other cas no. |

16527-88-1 |

Sinónimos |

pyridine 1-oxide hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.